(S)-3-(4-Bromo-3-chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: is an organic compound that features a complex structure with both halogenated aromatic and amino acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Amino Acid Derivatization: The formation of the amino acid backbone.
Protection and Deprotection: The use of tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions followed by amino acid derivatization under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions can target the halogenated aromatic ring or the carboxylic acid group.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products depend on the nucleophile used, such as ethers or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic ring and protected amino acid functionality make it versatile for various synthetic applications.
Biology
In biological research, (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to study enzyme interactions and protein modifications due to its amino acid structure.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic ring can facilitate binding to hydrophobic pockets, while the amino acid functionality can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-chloro-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Uniqueness
The uniqueness of (3S)-3-(4-bromo-3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific halogenation pattern and the presence of the tert-butoxycarbonyl-protected amino group. This combination of features makes it particularly useful for targeted synthetic applications and research studies.
Properties
Molecular Formula |
C14H17BrClNO4 |
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Molecular Weight |
378.64 g/mol |
IUPAC Name |
(3S)-3-(4-bromo-3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
WHTZSGIFCZKOJC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Br)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
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